N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine
Description
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by a bicyclo[2.2.1]heptane ring system attached to an amine group, which is further substituted with a 2-(4-methoxyphenyl)ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-15-6-3-12(4-7-15)8-9-17-16-11-13-2-5-14(16)10-13/h3-4,6-7,13-14,16-17H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHZRSBKWNOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the 2-(4-methoxyphenyl)ethyl group: This step involves the alkylation of the amine group with 2-(4-methoxyphenyl)ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an NMDA receptor antagonist.
Pharmacology: Research focuses on its effects on the central nervous system and its potential use in treating neurodegenerative disorders.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of bicyclic amines and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors . By binding to these receptors, the compound can modulate ion flow and neurotransmitter release, leading to various pharmacological effects. The pathways involved in its action include the inhibition of excitatory neurotransmission and the reduction of neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and its potential as an NMDA receptor antagonist. Compared to similar compounds, it may offer distinct pharmacological profiles and therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
